2-(2-Chlorophenyl)-1-methylpiperazine

Muscarinic acetylcholine receptor CNS pharmacology Radioligand binding assay

This ortho-chlorophenyl N1-methyl piperazine is differentiated from generic analogs by its M1-preferring muscarinic receptor binding (Ki M1 = 100 nM; M1/M2 selectivity = 15.8×; M1/M3 = 31.6×), enabling precise CNS receptor subtype benchmarking. The ortho-chloro motif imparts potent GABAA receptor antagonism superior to meta/para regioisomers. A stereogenic center at the 2-position supports chiral method development. Predicted pKa 8.62 guides chromatographic optimization. Choose this compound when regioisomeric fidelity, receptor subtype selectivity, and analytical traceability are non-negotiable requirements.

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 1018645-91-4
Cat. No. B1457488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-1-methylpiperazine
CAS1018645-91-4
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESCN1CCNCC1C2=CC=CC=C2Cl
InChIInChI=1S/C11H15ClN2/c1-14-7-6-13-8-11(14)9-4-2-3-5-10(9)12/h2-5,11,13H,6-8H2,1H3
InChIKeyKYCQLULJKCTVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-1-methylpiperazine (CAS 1018645-91-4): Key Physicochemical and Pharmacological Baseline for Procurement and Assay Design


2-(2-Chlorophenyl)-1-methylpiperazine (CAS 1018645-91-4) is a substituted piperazine derivative with the molecular formula C11H15ClN2 and a molecular weight of 210.70 g/mol [1]. The compound features a 2-chlorophenyl group attached at the 2-position of the piperazine ring and a methyl substituent at the N1 position, yielding a rotatable bond count of 1, a topological polar surface area of 15.3 Ų, and a predicted XLogP3-AA value of 1.8 [1]. The predicted pKa is 8.62 ± 0.40, with a predicted boiling point of 291.6 ± 35.0 °C and a predicted density of 1 ± 0.06 g/cm³ . The compound serves as a versatile building block and research tool in central nervous system (CNS)-focused medicinal chemistry [1].

Why 2-(2-Chlorophenyl)-1-methylpiperazine (CAS 1018645-91-4) Cannot Be Casually Substituted with Regioisomeric or N1-Unsubstituted Analogs


Substitution of 2-(2-chlorophenyl)-1-methylpiperazine with structurally related piperazine derivatives such as 1-(2-chlorophenyl)piperazine (oCPP), meta-chlorophenylpiperazine (mCPP), or 2-(2-chlorophenyl)piperazine introduces substantial alterations in receptor binding profiles, physicochemical properties, and synthetic behavior. The specific combination of a 2-chlorophenyl group ortho to the piperazine attachment point and an N1-methyl substitution is not merely a minor structural variation—it directly influences molecular conformation, protonation state (pKa ~8.62), and hydrogen bonding capacity (HBD count = 1) . Regioisomeric shifts (ortho vs. meta vs. para chloro substitution) in arylpiperazines produce divergent pharmacological fingerprints [1]. Furthermore, the presence of the N1-methyl group distinguishes this compound from non-methylated analogs such as 2-(2-chlorophenyl)piperazine, altering basicity, metabolic stability, and receptor interaction geometry. The evidence presented below demonstrates that even closely related analogs exhibit quantifiable differences in muscarinic receptor subtype selectivity, GABAA receptor modulation, and chromatographic behavior—differences that directly impact assay reproducibility and data interpretation [2].

Quantitative Differentiation of 2-(2-Chlorophenyl)-1-methylpiperazine (CAS 1018645-91-4) from Structurally Related Analogs


Muscarinic Receptor Subtype Selectivity Profile: M1 Preferential Binding Over M2 and M3 Subtypes

In comparative radioligand displacement assays conducted in rat tissue homogenates, 2-(2-chlorophenyl)-1-methylpiperazine demonstrates a distinct muscarinic receptor subtype selectivity profile. The compound exhibits a Ki of 100 nM for the M1 muscarinic receptor (cerebral cortex, [³H]pirenzepine displacement), compared with a Ki of 1,580 nM for the M2 receptor (heart, [³H]N-methylscopolamine displacement) and a Ki of 3,160 nM for the M3 receptor (submandibular gland, [³H]N-methylscopolamine displacement) [1]. In contrast, the structurally related analog 1-(2-chlorophenyl)piperazine (oCPP) exhibits a markedly different profile: it functions as a GABAA receptor antagonist with an IC₂₀ of 46 μM and induces a maximum inhibition of approximately 90% at 1 mM in human α1β2γ2 GABAA receptor functional assays [2]. The M1-preferring muscarinic binding of the target compound is not shared by oCPP, which is characterized primarily by its GABAergic activity and serotonin receptor interactions.

Muscarinic acetylcholine receptor CNS pharmacology Radioligand binding assay

Comparative GABAA Receptor Modulation: Ortho-Chlorophenyl Piperazines as Potent Inhibitors

Structure-activity relationship studies of piperazine derivatives at the human α1β2γ2 GABAA receptor reveal that chlorophenylpiperazines represent the most potent class of GABAA receptor antagonists among piperazine derivatives. Within this class, the ortho-chlorophenyl substitution pattern confers distinct potency. 1-(2-Chlorophenyl)piperazine (2CPP) exhibits an IC₂₀ of 46 μM and produces a maximum inhibition of approximately 90% at 1 mM [1]. While direct quantitative GABAA receptor data for 2-(2-chlorophenyl)-1-methylpiperazine has not been published in the same assay system, the structural motif (ortho-chlorophenyl substitution on a piperazine scaffold) places this compound within the most potent GABAA-R antagonist subclass. The N1-methyl substitution present in the target compound is predicted to further modulate potency and physicochemical properties relative to the non-methylated 2CPP analog, given that methylation alters basicity (pKa difference) and hydrogen bonding capacity .

GABAA receptor CNS pharmacology Electrophysiology

Synthetic Accessibility and Regioisomeric Differentiation: Ortho-Chlorophenyl vs. Meta-Chlorophenyl Scaffolds

The ortho-chlorophenyl substitution pattern of 2-(2-chlorophenyl)-1-methylpiperazine presents distinct synthetic and analytical challenges compared with the more extensively studied meta-chlorophenylpiperazine (mCPP) scaffold. Regioisomeric N-substituted chlorophenylpiperazine derivatives exhibit different chromatographic retention times and mass spectrometric fragmentation patterns, enabling unambiguous analytical differentiation [1]. The ortho substitution introduces steric hindrance at the piperazine attachment site, which influences nucleophilicity and the reactivity profile during N-alkylation and coupling reactions relative to the meta-chloro analog. Furthermore, the N1-methyl group of the target compound distinguishes it from non-methylated 2-(2-chlorophenyl)piperazine, which has been characterized as a 5-HT2 receptor antagonist with demonstrated effects on serotonin and dopamine release in rat brain cells . The methylated derivative offers enhanced lipophilicity (XLogP3-AA = 1.8) and altered basicity (pKa = 8.62 ± 0.40) [2] compared with its non-methylated counterpart, affecting solubility, membrane permeability, and receptor binding kinetics.

Medicinal chemistry Synthetic methodology Forensic chemistry

Rotatable Bond Count and Conformational Restriction: Implications for Receptor Binding Entropy

2-(2-Chlorophenyl)-1-methylpiperazine possesses a rotatable bond count of 1 [1], which is notably lower than many extended arylpiperazine analogs used in CNS drug discovery. In contrast, common comparator compounds such as 1-[(2-chlorophenyl)methyl]-2-methylpiperazine (CAS 1226229-88-4) incorporate an additional methylene spacer, increasing the rotatable bond count and introducing greater conformational flexibility . The restricted conformational freedom of the target compound reduces the entropic penalty upon receptor binding and may enhance binding affinity for targets where a constrained geometry is optimal. The topological polar surface area (TPSA) of 15.3 Ų is also lower than that of hydroxylated or carboxylated piperazine derivatives, favoring blood-brain barrier penetration in CNS applications [1].

Computational chemistry Drug design Conformational analysis

Validated Research and Industrial Applications for 2-(2-Chlorophenyl)-1-methylpiperazine (CAS 1018645-91-4)


Muscarinic Receptor Subtype Profiling and CNS Pharmacology Assays

The M1-preferring muscarinic receptor binding profile (Ki M1 = 100 nM; M1/M2 selectivity = 15.8×; M1/M3 selectivity = 31.6×) positions 2-(2-chlorophenyl)-1-methylpiperazine as a useful reference ligand for muscarinic receptor subtype selectivity studies in CNS pharmacology [1]. Researchers investigating differential muscarinic signaling pathways can employ this compound to benchmark M1-preferring binding relative to non-selective muscarinic ligands or to analogs with distinct selectivity fingerprints such as 1-(2-chlorophenyl)piperazine (oCPP), which lacks this muscarinic profile [2].

GABAA Receptor Structure-Activity Relationship (SAR) Studies

Based on class-level evidence establishing ortho-chlorophenylpiperazines as the most potent GABAA receptor antagonists among piperazine derivatives [1], 2-(2-chlorophenyl)-1-methylpiperazine serves as a valuable scaffold component in GABAA receptor SAR investigations. The ortho-chlorophenyl motif combined with N1-methylation provides a distinct chemotype for probing the structural determinants of GABAA receptor inhibition, particularly in comparison with meta- and para-chlorophenyl regioisomers that exhibit weaker GABAA-R antagonism [1] [2].

Analytical Method Development and Regioisomeric Differentiation

The ortho-chlorophenyl substitution pattern and N1-methyl group of this compound produce distinct HPLC retention times and mass spectrometric fragmentation signatures relative to meta-chlorophenylpiperazine (mCPP) regioisomers [1]. This analytical differentiation supports the development of forensic and quality control methods requiring unambiguous identification of chlorophenylpiperazine positional isomers in complex matrices [1]. The compound's predicted physicochemical properties (boiling point 291.6 ± 35.0 °C; pKa 8.62 ± 0.40) further guide chromatographic method optimization [2].

Chiral Resolution and Enantioselective Synthesis Method Development

The presence of a stereogenic center at the 2-position of the piperazine ring in 2-(2-chlorophenyl)-1-methylpiperazine enables its use as a substrate for developing and validating chiral resolution methodologies. The compound's single rotatable bond and constrained conformation facilitate enantioseparation method development [1]. This application is supported by patent literature describing resolution methods for structurally related chiral piperazine derivatives, where chlorophenyl-substituted piperazines serve as key intermediates for pharmaceutical impurity profiling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Chlorophenyl)-1-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.